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Compound of Interest

3,6-Dichloropyridine-2-
Compound Name:
carboxamide

Cat. No.: B074606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for 3,6-Dichloropyridine-2-carboxamide. Due to the limited availability of
experimentally derived public data for this specific compound, this guide combines predicted
data with established experimental protocols for the characterization of related chemical
structures. The information herein is intended to serve as a valuable resource for the synthesis,
identification, and quality control of 3,6-Dichloropyridine-2-carboxamide in a research and
development setting.

Physicochemical Properties

3,6-Dichloropyridine-2-carboxamide is a synthetic organic compound featuring a pyridine
ring substituted with two chlorine atoms and a carboxamide group.[1] These functional groups
confer specific chemical properties and spectroscopic signatures.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b074606?utm_src=pdf-interest
https://www.benchchem.com/product/b074606?utm_src=pdf-body
https://www.benchchem.com/product/b074606?utm_src=pdf-body
https://www.benchchem.com/product/b074606?utm_src=pdf-body
https://www.irdg.org/ijvs/ijvs-volume-3-edition-2/ft-ir-a-useful-analytical-tool-for-monitoring-of-solid-phase-organic-reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CeHaCI2N20 [1112]
Molecular Weight 191.01 g/mol [1]
Monoisotopic Mass 189.97006 Da [2]

3,6-dichloropyridine-2-
IUPAC Name , [1]
carboxamide

RFBSMVHKAFPDKD-
InChl Key [1112]
UHFFFAOYSA-N

SMILES |Cl=CC(=NC(=C10|)C(=O)N)C o

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental
composition of a compound. For 3,6-Dichloropyridine-2-carboxamide, the presence of two
chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M,
M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of 3>Cl and 3’Cl
isotopes.

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of
3,6-Dichloropyridine-2-carboxamide. This data is computationally predicted.[2]
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Adduct Predicted m/z
[M]* 189.96951
[M+H]* 190.97734
[M+Na]* 212.95928
+ 4 .
[M+NHa]* 208.00388
[M+K]* 228.93322
[M-H]~ 188.96278

Table based on predicted data from PubChem.[2]

Experimental Protocol for Mass Spectrometry

A common method for the analysis of chlorinated organic compounds is Gas Chromatography-
Mass Spectrometry (GC-MS).[3][4]

o Sample Preparation: Dissolve a small amount of 3,6-Dichloropyridine-2-carboxamide in a
suitable volatile organic solvent, such as dichloromethane or methanol.

« Injection: Inject the sample into the GC-MS system. The gas chromatograph will separate the
compound from any impurities.

 lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using Electron Impact (El) or Electrospray lonization (ESI).

o Mass Analysis: The ionized fragments are then separated by the mass analyzer (e.g., a
guadrupole) based on their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.
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GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 3,6-Dichloropyridine-2-carboxamide, *H and 3C NMR are essential for

structural confirmation.

Predicted *H NMR Data

The *H NMR spectrum is expected to show two signals in the aromatic region corresponding to
the two protons on the pyridine ring. The protons of the amide group may appear as a broad

singlet.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.0-82 Doublet 1H H-4
~74-7.6 Doublet 1H H-5
~ 7.5 - 8.5 (broad) Singlet 2H -CONH:

Note: Predicted chemical shifts are estimates based on related structures and may vary

depending on the solvent and experimental conditions.

Predicted **C NMR Data

The 13C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.
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Chemical Shift (6, ppm) Assignment
~165-170 C=0 (Amide)
~ 150 - 155 C-2
~ 148 - 152 C-6
~ 140 - 145 C-14
~125-130 C-5
~120-125 C-3

Note: Predicted chemical shifts are estimates and subject to experimental variation.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about
0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl sulfoxide-de,
DMSO-ds) in a 5 mm NMR tube.[5]

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H spectrum, followed
by the 13C spectrum. Standard acquisition parameters for organic molecules can be used.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction to obtain the final spectrum.

Sample Preparation NMR Analysis Data Output

Dissolve in Transfer to Data Acquisition Data Processing

Deuterated Solvent NMR Tube (*H and C) (FT, Phasing) NMR Spectra

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 3,6-Dichloropyridine-2-carboxamide is expected to show characteristic absorption bands
for the amide and the substituted pyridine ring.

Predicted IR Data

Wavenumber (cm~12) Intensity Assignment
3400 - 3100 Medium-Strong, Broad N-H stretch (Amide)
~ 1680 Strong C=0 stretch (Amide I)
~ 1600 Medium N-H bend (Amide II)
. C=C and C=N stretching

1600 - 1450 Medium-Weak S

(Pyridine ring)
1100 - 1000 Strong C-Cl stretch

Note: These are expected absorption ranges and can vary.

Experimental Protocol for FT-IR Spectroscopy (Thin
Solid Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid
organic compounds.[2][6]

e Sample Preparation: Dissolve a small amount (a few milligrams) of 3,6-Dichloropyridine-2-
carboxamide in a few drops of a volatile solvent like dichloromethane or acetone.

o Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the compound on the plate.

o Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

e Background Subtraction: A background spectrum of the clean salt plate should be acquired
and subtracted from the sample spectrum to remove atmospheric and instrumental
interferences.
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FT-IR Spectroscopy (Thin Film) Workflow.

Summary

This technical guide has outlined the predicted spectroscopic characteristics and standard
analytical protocols for 3,6-Dichloropyridine-2-carboxamide. While experimentally derived
spectra for this specific molecule are not readily available in public databases, the information
provided on predicted data and established methodologies for related compounds offers a solid
foundation for researchers. The key expected spectroscopic features include a distinct isotopic
pattern in the mass spectrum due to the two chlorine atoms, characteristic aromatic and amide
signals in the NMR spectra, and prominent amide and C-Cl absorption bands in the IR
spectrum. These details are crucial for the unambiguous identification and characterization of
3,6-Dichloropyridine-2-carboxamide in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dichloropyridine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074606#spectroscopic-data-nmr-ir-ms-of-3-6-
dichloropyridine-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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